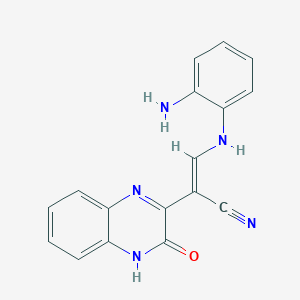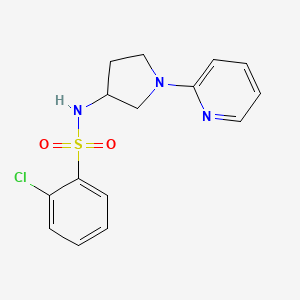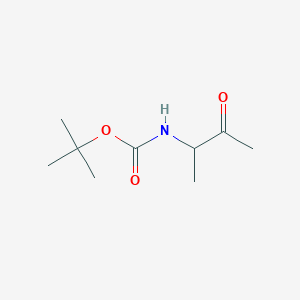
(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile, also known as ZAQ, is a heterocyclic compound belonging to the quinoxaline family. It is a small molecule that has been studied extensively for its potential applications in scientific research. ZAQ has been found to exhibit a variety of biochemical and physiological effects, making it an interesting and promising candidate for a wide range of laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Quinoxaline derivatives have been frequently utilized as suitable skeletons for designing biologically active compounds due to their significant antimicrobial and anti-inflammatory activities. These derivatives are used in organic synthesis to build both natural and synthetic compounds. Their broad pharmacological actions include antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities, making them valuable in the development of new therapeutic agents with improved efficacy and safety profiles (Ramli et al., 2014).
Catalysis and Organic Synthesis
Quinoxaline compounds, including the one mentioned, can serve as catalyst ligands, demonstrating their versatility in chemical synthesis. Their formation from condensing ortho-diamines with 1,2-diketones showcases their importance in organic chemistry, providing pathways for synthesizing various complex molecules with potential pharmacological applications (Pareek and Kishor, 2015).
Electronic and Photonic Applications
Derivatives like hexaazatriphenylene (HAT) showcase the application of quinoxaline compounds in the field of materials science, particularly in electronic and photonic devices. These derivatives are recognized for their excellent π–π stacking ability, making them suitable for use in semiconductors, sensors, and energy storage materials. This highlights the role of quinoxaline derivatives beyond pharmacological uses, extending into the development of advanced materials (Segura et al., 2015).
Anticorrosive Materials
The structural diversity of quinoxaline derivatives, particularly those with polar substituents, has been exploited in the development of anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them effective as anticorrosive agents, highlighting their industrial value beyond biological applications (Verma et al., 2020).
Propiedades
IUPAC Name |
(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-9-11(10-20-13-6-2-1-5-12(13)19)16-17(23)22-15-8-4-3-7-14(15)21-16/h1-8,10,20H,19H2,(H,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYVELXENMIZSV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC=C(C#N)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)N/C=C(\C#N)/C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)
![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)


![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)
![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)
